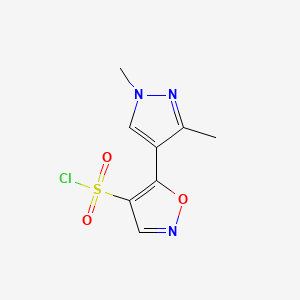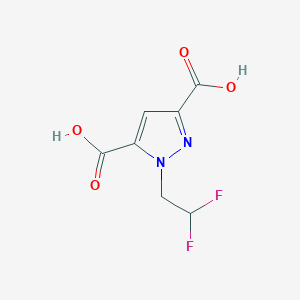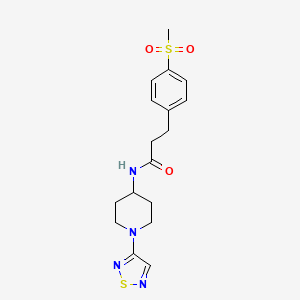
2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H13NO2S . It’s a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, participate in both electrophilic and nucleophilic substitution reactions . They can be altered to produce a number of differently substituted quinolines .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C16H13NO2S . Further physical and chemical properties are not specified in the retrieved documents.
科学的研究の応用
Synthesis of Novel Heterocyclic Systems
2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid serves as a precursor in the synthesis of complex heterocyclic systems. These systems have potential applications in creating new materials with unique properties. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines introduces a new fused pyrazine ring system, highlighting the compound's role in expanding the chemical space of heterocyclic compounds (Bakhite et al., 1995).
Applications in Organic Electronics
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including films deposited using thermal evaporation techniques, demonstrates the compound's utility in organic electronics. These derivatives show rectification behavior and photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. This application is crucial for developing more efficient solar cells and photodiodes (Zeyada et al., 2016).
Anticancer Research
In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for their anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the quinoline structure, have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of this compound derivatives in developing new anticancer agents (Deady et al., 2003).
将来の方向性
The future directions for “2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . As quinoline derivatives are known to exhibit a broad range of biological activities, they could be a rich source of potential new drugs .
特性
IUPAC Name |
2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-10-7-8-15(20-10)14-9-12(16(18)19)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVQLZUJMHDGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)



![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)